molecular formula C8H4ClNO2 B8785361 3-Chloro-2-cyanobenzoic acid

3-Chloro-2-cyanobenzoic acid

Cat. No. B8785361
M. Wt: 181.57 g/mol
InChI Key: KVZUULWDZYNNCC-UHFFFAOYSA-N
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Patent
US08501946B2

Procedure details

Lithium hydroxide (44.0 mg, 1.049 mmol) was added to a solution of the ethyl 3-chloro-2-cyanobenzoate (200 mg, 0.954 mmol) in 1,4-dioxane (2 mL) and water (2.000 mL) and the reaction was stirred at room temperature for 18 h. LCMS: No SM remains. The solvent was evaporated and the residue was dissolved in water. This was washed with Et2O and then carefully acidified (2M HCl) to pH ˜1. The resulting pink solid was collected, washed with water and dried invacuo to afford desired product in 153 mg).
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[Cl:3][C:4]1[C:5]([C:15]#[N:16])=[C:6]([CH:12]=[CH:13][CH:14]=1)[C:7]([O:9]CC)=[O:8]>O1CCOCC1.O>[Cl:3][C:4]1[C:5]([C:15]#[N:16])=[C:6]([CH:12]=[CH:13][CH:14]=1)[C:7]([OH:9])=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
44 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
200 mg
Type
reactant
Smiles
ClC=1C(=C(C(=O)OCC)C=CC1)C#N
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
WASH
Type
WASH
Details
This was washed with Et2O
CUSTOM
Type
CUSTOM
Details
The resulting pink solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried invacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C(=C(C(=O)O)C=CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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